![molecular formula C21H17IN2O2 B4749392 N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4749392.png)
N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide
Overview
Description
N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide, also known as BZA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZA belongs to the family of benzamides and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. This leads to an increase in insulin sensitivity and glucose uptake in cells, which can help to regulate blood glucose levels and improve insulin resistance.
Biochemical and Physiological Effects:
N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide in lab experiments is its high potency and specificity for PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide. One area of interest is the development of novel analogs of N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide as a tool for studying the role of PTP1B in other physiological processes, such as cancer and inflammation. Additionally, the potential therapeutic applications of N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide in the treatment of type 2 diabetes and obesity warrant further investigation.
Scientific Research Applications
N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTP1B, which makes it a promising candidate for the treatment of type 2 diabetes and obesity. N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-benzyl-2-[(2-iodobenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXOEMAHZKIQJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylcarbamoyl)phenyl]-2-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.